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Introduction: Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a
critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key
proteins involved in DNA repair pathways, notably FANCD2 and PCNA.[1][2][3] Its function in
reversing monoubiquitination of these substrates makes it a crucial regulator of the Fanconi
Anemia (FA) pathway and translesion synthesis (TLS).[2][3] The dependence of certain cancer
cells, particularly those with deficiencies in homologous recombination (HR) such as BRCA1/2
mutations, on USP1 for survival has positioned it as a promising therapeutic target.[1][4][5] I-
138 is a potent and selective, orally active, and reversible inhibitor of the USP1-UAF1 complex,
showing significant promise in preclinical studies.[6] This document provides a comprehensive
overview of the available preclinical data for 1-138, including its mechanism of action, in vitro
and in vivo efficacy, and the experimental protocols used to generate this data.

Core Data Summary
In Vitro Potency and Selectivity

I-138 demonstrates high potency against the USP1-UAF1 complex with strong enzymatic
inhibition. Its selectivity has been profiled against a panel of other deubiquitinating enzymes
(DUBS), showing a favorable selectivity profile.
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Parameter Value Assay Reference
USP1-UAF1 ubiquitin-
IC50 4.1 nM Rhodamine 110 [1][6]
cleavage assay
Ki 5.4 nM Not Specified [6]
o ) DUBprofiler panel (45
Selectivity High [1]
DUBSs)
Inhibits USP12 and
Off-target activity USP46 by ~50% at 10  Not Specified [31[7]
Y
Cellular Activity

In cellular assays, 1-138 effectively engages its target, leading to the accumulation of
monoubiquitinated FANCD2 and PCNA, which are key biomarkers of USP1 inhibition. This on-
target activity translates to cytotoxic effects in cancer cell lines with DNA repair deficiencies.
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Cell Line Effect Concentration Duration Reference

Induces
monoubiquitinati

MDA-MB-436 0.5 uM 4 hours [1][6]
on of FANCD2

and PCNA

Dose-
dependently

MDA-MB-436 S 0.01-10 uMm 10 days [6]
inhibits cell

viability

No effect on cell
HCC1954 . 0.01-10 uMm 10 days [6]
viability

Induces
monoubiquitinati

HAP-1 (WT) 0.5 uM 4 hours [1][6]
on of FANCD2

and PCNA

No effect on
HAP-1 (USP1 FANCD2 and
KO) PCNA

ubiquitination

0.5 uM 4 hours [1]

BRCA1-deficient

ovarian and Preferentially - -

] Not Specified Not Specified [41[5]
breast cancer killed
cells

In Vivo Efficacy

I-138 has demonstrated antitumor activity in preclinical mouse models, both as a monotherapy
and in combination with PARP inhibitors.
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Model Treatment Dose Duration Outcome Reference
Mice bearing Modest
1-138 50 mg/kg/day ]
MDA-MB-436 41 days antitumor [6]
monotherapy  (oral) o
tumors activity
Mice bearing
Enhanced
BRCA1/2 [-138 + . .
) ) Not Specified  Not Specified  tumor [6]
mutant Niraparib o
inhibition
tumors

Mechanism of Action and Signaling Pathway

I-138 is a reversible, allosteric inhibitor that binds to a cryptic pocket in the USP1-UAF1
complex.[1] Its binding is synergistic with ubiquitin, suggesting it stabilizes a conformation of
the enzyme that is favorable for ubiquitin binding but unfavorable for catalysis.[1] By inhibiting
USP1, 1-138 prevents the deubiquitination of FANCD2 and PCNA.[1][6] The persistent
monoubiquitination of these proteins leads to replication stress, DNA damage, and S-phase
arrest, ultimately resulting in synthetic lethality in cancer cells with pre-existing DNA repair
defects, such as BRCA1/2 mutations.[1][4][5]
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Caption: Signaling pathway of USP1 inhibition by 1-138.
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Experimental Protocols
In Vitro USP1-UAF1 Inhibition Assay

e Assay Principle: A biochemical assay to measure the enzymatic activity of the purified USP1-
UAF1 complex. A fluorogenic substrate, ubiquitin-Rhodamine 110, is used, and the cleavage
of this substrate by USP1-UAF1 results in a fluorescent signal.

e Procedure:

[e]

The USP1-UAF1 enzyme complex is incubated with varying concentrations of 1-138.

o

The ubiquitin-Rhodamine 110 substrate is added to initiate the reaction.

[¢]

The fluorescence intensity is measured over time using a plate reader.

[¢]

The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the
dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

e Assay Principle: To confirm target engagement in a cellular context, CETSA measures the
thermal stability of USP1 in the presence of I-138. Ligand binding typically increases the
thermal stability of the target protein.

e Procedure:

[¢]

Cells are treated with either DMSO (vehicle) or 1-138.
o The treated cells are heated to a range of temperatures.

o Cells are lysed, and the soluble fraction is separated from the aggregated proteins by
centrifugation.

o The amount of soluble USP1 at each temperature is quantified by Western blotting or
other protein detection methods.

o A melting curve is generated, and a shift in the melting temperature indicates target
engagement.
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In Vivo Tumor Xenograft Study

e Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

e Procedure:

o

Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into the flanks of
the mice.

o

When tumors reach a palpable size, mice are randomized into treatment and control
groups.

o

I-138 is administered orally at a specified dose and schedule (e.g., 50 mg/kg/day).

[¢]

Tumor volume is measured regularly using calipers.

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis
(e.g., levels of ubiquitinated PCNA and FANCD?2).

o

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo xenograft study.

Therapeutic Potential and Future Directions

The preclinical data for 1-138 strongly support its development as a targeted therapy for
cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations.[1]
[4][5] The synthetic lethal relationship between USP1 inhibition and HR deficiency provides a
clear patient selection strategy.[2][4][5]

Furthermore, the ability of I-138 to overcome resistance to PARP inhibitors is a significant
finding.[4][5] PARP inhibitor resistance is a growing clinical challenge, and 1-138, either as a

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15582254?utm_src=pdf-body
https://www.benchchem.com/product/b15582254?utm_src=pdf-body-img
https://www.benchchem.com/product/b15582254?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9891357/
https://aacrjournals.org/cancerres/article/83/7_Supplement/5725/722285/Abstract-5725-The-USP1-inhibitor-I-138-kills-BRCA1
https://www.researchgate.net/publication/369813759_Abstract_5725_The_USP1_inhibitor_I-138_kills_BRCA1-deficient_tumor_cells_and_overcomes_PARP_inhibitor_resistance
https://insilico.com/usp1
https://aacrjournals.org/cancerres/article/83/7_Supplement/5725/722285/Abstract-5725-The-USP1-inhibitor-I-138-kills-BRCA1
https://www.researchgate.net/publication/369813759_Abstract_5725_The_USP1_inhibitor_I-138_kills_BRCA1-deficient_tumor_cells_and_overcomes_PARP_inhibitor_resistance
https://www.benchchem.com/product/b15582254?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/83/7_Supplement/5725/722285/Abstract-5725-The-USP1-inhibitor-I-138-kills-BRCA1
https://www.researchgate.net/publication/369813759_Abstract_5725_The_USP1_inhibitor_I-138_kills_BRCA1-deficient_tumor_cells_and_overcomes_PARP_inhibitor_resistance
https://www.benchchem.com/product/b15582254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

monotherapy or in combination, could provide a much-needed therapeutic option for these
patients.[4][5] The induction of single-stranded DNA gaps by 1-138 appears to be a key
mechanism for its cytotoxicity and its ability to re-sensitize resistant cells to PARP inhibitors.[4]

[51(8]

Future research should focus on further elucidating the mechanisms of resistance to USP1
inhibitors, identifying additional patient populations that may benefit from this therapy, and
exploring other rational combination strategies. As 1-138 and other USP1 inhibitors advance
through clinical trials, a deeper understanding of their clinical activity, safety profile, and optimal
use will be gained. Several USP1 inhibitors are currently in phase 1 clinical trials.[7]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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